3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea 3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea
Brand Name: Vulcanchem
CAS No.: 1599555-19-7
VCID: VC7512098
InChI: InChI=1S/C9H13N3O/c1-10-9(13)12-6-4-8-3-2-5-11-7-8/h2-3,5,7H,4,6H2,1H3,(H2,10,12,13)
SMILES: CNC(=O)NCCC1=CN=CC=C1
Molecular Formula: C9H13N3O
Molecular Weight: 179.223

3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea

CAS No.: 1599555-19-7

Cat. No.: VC7512098

Molecular Formula: C9H13N3O

Molecular Weight: 179.223

* For research use only. Not for human or veterinary use.

3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea - 1599555-19-7

Specification

CAS No. 1599555-19-7
Molecular Formula C9H13N3O
Molecular Weight 179.223
IUPAC Name 1-methyl-3-(2-pyridin-3-ylethyl)urea
Standard InChI InChI=1S/C9H13N3O/c1-10-9(13)12-6-4-8-3-2-5-11-7-8/h2-3,5,7H,4,6H2,1H3,(H2,10,12,13)
Standard InChI Key FELKPOAYHSGEHJ-UHFFFAOYSA-N
SMILES CNC(=O)NCCC1=CN=CC=C1

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea (CAS: 1823318-72-4) is defined by a urea backbone (NH2CONH2\text{NH}_2\text{CONH}_2) modified with two substituents:

  • A 3-methylpyrrolidin-2-yl ethyl group at the N1 position.

  • A methyl group at the N3 position .

The pyrrolidine ring introduces chirality, potentially leading to stereoisomers, though specific stereochemical data are unavailable. The compound’s IUPAC name reflects this substitution pattern, emphasizing the ethyl-linked pyrrolidine and methylated urea components.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC9H19N3O\text{C}_9\text{H}_{19}\text{N}_3\text{O}
Molecular Weight185.27 g/mol
DensityNot reported
Melting/Boiling PointsNot reported
LogP (Partition Coeff.)Estimated ~1.2 (calculated)

The absence of experimental data on density and thermal stability underscores the need for further characterization . Computational models suggest moderate hydrophobicity, implying potential membrane permeability in biological systems.

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamoyl chlorides . For 3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea, a plausible pathway includes:

  • Preparation of 2-(1-Methylpyrrolidin-2-yl)ethylamine: Alkylation of pyrrolidine followed by purification.

  • Reaction with Methylisocyanate:

    R-NH2+O=C=N-CH3R-NH-C(O)-NH-CH3\text{R-NH}_2 + \text{O=C=N-CH}_3 \rightarrow \text{R-NH-C(O)-NH-CH}_3

    where R=2(1-methylpyrrolidin-2-yl)ethyl\text{R} = 2-(1\text{-methylpyrrolidin-2-yl})\text{ethyl}.

This method aligns with protocols used for analogous compounds, yielding moderate to high purity products after chromatographic purification .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural confirmation:

  • 1H ^1\text{H}-NMR: Expected signals include:

    • Pyrrolidine ring protons: δ 1.5–2.5 ppm (multiplet).

    • Urea NH protons: δ 6.8–7.2 ppm (broad singlet) .

  • ESI-MS: A molecular ion peak at m/z 185.27 confirms the molecular weight .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

Key SAR observations from analogs include:

  • Pyrrolidine Substitution: Methyl groups enhance metabolic stability and membrane penetration .

  • Urea Linkage: Critical for hydrogen bonding with target proteins, as seen in kinase inhibitors like sorafenib .

Pharmacokinetic and Toxicological Considerations

Absorption and Distribution

The compound’s logP (~1.2) suggests moderate lipophilicity, favoring oral bioavailability. The pyrrolidine ring may improve solubility compared to purely aromatic ureas.

Metabolism and Excretion

Urea derivatives are often metabolized via hepatic cytochrome P450 enzymes, with potential metabolites including dealkylated amines and hydroxylated pyrrolidines. Renal excretion is likely predominant, though specific data are unavailable.

Toxicity Profile

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Potential as a kinase inhibitor or DNA intercalator.

  • Neurology: Pyrrolidine derivatives modulate neurotransmitter receptors, suggesting applications in neurodegenerative diseases .

Industrial and Research Uses

  • Chemical Probes: Studying protein-ligand interactions.

  • Intermediate: Synthesis of more complex heterocycles.

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